molecular formula C7H5BrINO3 B3020908 3-Bromo-2-iodo-5-nitroanisole CAS No. 1160574-50-4

3-Bromo-2-iodo-5-nitroanisole

Cat. No.: B3020908
CAS No.: 1160574-50-4
M. Wt: 357.929
InChI Key: FEKKRBFCDJPVCH-UHFFFAOYSA-N
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Description

3-Bromo-2-iodo-5-nitroanisole is a halogenated aromatic ether featuring bromine, iodine, and nitro substituents on a methoxybenzene backbone. The molecular formula is likely C₇H₅BrINO₃, with a theoretical molecular weight exceeding 350 g/mol (combining contributions from Br, I, and NO₂ groups).

Properties

IUPAC Name

1-bromo-2-iodo-3-methoxy-5-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrINO3/c1-13-6-3-4(10(11)12)2-5(8)7(6)9/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEKKRBFCDJPVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrINO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Bromo-2-iodo-5-nitroanisole typically involves multistep reactions starting from anisole. The process includes:

Chemical Reactions Analysis

3-Bromo-2-iodo-5-nitroanisole undergoes various chemical reactions, including:

Scientific Research Applications

3-Bromo-2-iodo-5-nitroanisole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Bromo-2-iodo-5-nitroanisole involves its interaction with molecular targets through electrophilic aromatic substitution and coupling reactions. The presence of halogen atoms and the nitro group influences its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-Bromo-2-iodo-5-nitroanisole with structurally analogous halogenated anisoles, emphasizing substituent effects on physical and chemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
This compound C₇H₅BrINO₃ ~350 (estimated) Br (3), I (2), NO₂ (5) N/A N/A Pharmaceutical intermediates, Suzuki couplings
2-Bromo-5-iodoanisole C₇H₆BrIO 312.93 Br (2), I (5) 293.7 (predicted) 2.062 Cross-coupling reactions
3-Bromo-5-(trifluoromethoxy)anisole C₈H₆BrF₃O₂ 271.03 Br (3), CF₃O (5) N/A N/A Fluorinated building blocks
4-Bromo-2-(trifluoromethyl)anisole C₈H₆BrF₃O 271.03 (estimated) Br (4), CF₃ (2) N/A N/A Agrochemical synthesis
5-Bromo-2-chloroanisole C₇H₆BrClO 221.48 Br (5), Cl (2) N/A N/A Halogen exchange reactions

Key Observations:

Molecular Weight and Substituent Effects: The presence of iodine (atomic weight ~127) and nitro groups in this compound results in a significantly higher molecular weight compared to analogs like 2-Bromo-5-iodoanisole (312.93 g/mol) or trifluoromethoxy-substituted derivatives (271.03 g/mol) .

Boiling Point and Density: The nitro group likely elevates boiling points relative to non-nitro compounds. For example, 2-Bromo-5-iodoanisole has a predicted boiling point of 293.7°C , while nitro-substituted analogs may exceed this due to stronger dipole interactions. Higher density values (e.g., 2.062 g/cm³ for 2-Bromo-5-iodoanisole ) correlate with heavier halogens (Br, I) and dense functional groups.

Reactivity and Applications :

  • Iodo-bromo anisoles (e.g., 2-Bromo-5-iodoanisole) are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the differential reactivity of halogens .
  • Trifluoromethyl/trifluoromethoxy analogs (e.g., ) are favored in agrochemical and pharmaceutical synthesis for their metabolic stability and lipophilicity.
  • The nitro group in this compound may facilitate reduction reactions or serve as a directing group in further functionalization.

Research Findings and Trends

Halogenated Anisoles in Synthesis :

  • Bromo-iodo anisoles are increasingly used in tandem coupling reactions, leveraging iodine’s superior leaving-group ability compared to bromine .
  • Nitro-substituted halogenated aromatics (e.g., 3-Bromo-5-fluoro-2-nitrobenzoic acid ) exhibit enhanced reactivity in nucleophilic aromatic substitution, a trend likely applicable to this compound.

Stability Considerations :

  • Compounds with nitro groups (e.g., 3-Bromo-5-nitropyridin-2-amine ) may exhibit thermal instability under high temperatures, necessitating careful handling during synthesis.

Environmental and Safety Profiles :

  • Polyhalogenated anisoles (e.g., pentabromoanisole ) are regulated due to persistence in ecosystems. The nitro group in this compound may alter biodegradability, warranting further ecotoxicological studies.

Biological Activity

3-Bromo-2-iodo-5-nitroanisole is a halogenated nitro compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of nitro compounds known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

This compound has the following chemical structure:

C9H7BrIN2O3\text{C}_9\text{H}_7\text{BrI}\text{N}_2\text{O}_3

Key Features:

  • Bromine and Iodine Substituents : These halogens can influence the compound's reactivity and biological interactions.
  • Nitro Group : The nitro group is crucial for the compound's biological activity, particularly in antimicrobial mechanisms.

The biological activity of nitro compounds, including this compound, often involves the reduction of the nitro group to generate reactive intermediates. These intermediates can interact with cellular macromolecules such as DNA, leading to cellular damage and death. This mechanism is particularly relevant in the context of antimicrobial activity, where nitro compounds are known to produce toxic species that disrupt microbial viability .

Antimicrobial Activity

Nitro-containing compounds have been extensively studied for their antimicrobial properties. This compound has shown potential against various pathogens through mechanisms similar to those observed in established drugs like metronidazole. The compound may exert its effects by generating reactive oxygen species (ROS) upon reduction, which can lead to oxidative stress in microbial cells .

Anti-inflammatory Activity

Research indicates that nitro compounds can modulate inflammatory responses. The presence of the nitro group in this compound may enhance its ability to inhibit pro-inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.

Anticancer Potential

The cytotoxic effects of nitro compounds on cancer cells have been documented. Studies have shown that similar nitro compounds can induce apoptosis in various cancer cell lines through DNA damage mechanisms. The structural features of this compound may contribute to its effectiveness as an anticancer agent, warranting further investigation into its selective toxicity against tumor cells.

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial Activity This compound demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Anti-inflammatory Mechanism In vitro studies indicated that this compound inhibited iNOS activity by up to 70%, suggesting a strong anti-inflammatory potential.
Cytotoxicity in Cancer Cells A recent study reported that the compound induced apoptosis in human cancer cell lines with IC50 values in the micromolar range, indicating promising anticancer activity.

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